methyl 5-chloro-2-oxo-3H-pyridine-3-carboxylate
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Overview
Description
Methyl 5-chloro-2-oxo-3H-pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-oxo-3H-pyridine-3-carboxylate typically involves the chlorination of 2-oxo-3H-pyridine-3-carboxylate followed by esterification. One common method involves the reaction of 5-chloro-2-oxo-3H-pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 5-chloro-2-oxo-3H-pyridine-3-carboxylic acid.
Oxidation: Oxidized pyridine derivatives with additional functional groups.
Scientific Research Applications
Methyl 5-chloro-2-oxo-3H-pyridine-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-oxo-3H-pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate: Similar structure with a bromine atom instead of chlorine.
Methyl 5-fluoro-2-oxo-3H-pyridine-3-carboxylate: Contains a fluorine atom in place of chlorine.
Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate: Features an iodine atom instead of chlorine.
Uniqueness
Methyl 5-chloro-2-oxo-3H-pyridine-3-carboxylate is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C7H6ClNO3 |
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Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 5-chloro-2-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3,5H,1H3 |
InChI Key |
JCTDOEMBKGVHPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=C(C=NC1=O)Cl |
Origin of Product |
United States |
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